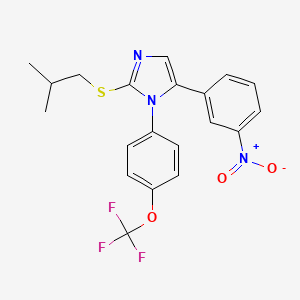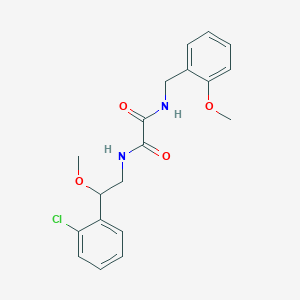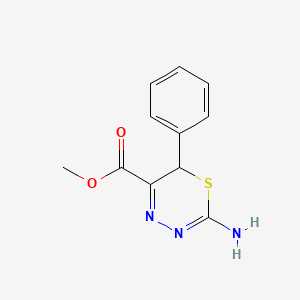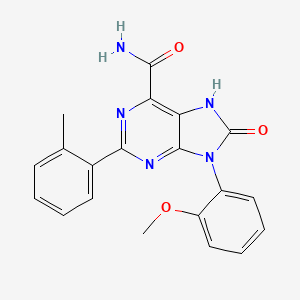![molecular formula C11H5F6N5 B3003882 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine CAS No. 338773-55-0](/img/structure/B3003882.png)
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine" is a derivative of the 1,2,4-triazolo[4,3-a][1,8]naphthyridine class. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry. The synthesis and characterization of such compounds have been the subject of several studies, aiming to develop efficient methods for their production and to explore their properties and potential applications.
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a][1,8]naphthyridines has been achieved through different methods. One approach involves the use of chloramine-T in combination with microwave irradiation to convert aryl aldehyde hydrazones into the desired products with good yields and high purity . Another method described the oxidative cyclization of vanillin aryl hydrazones using FeCl3 in the solid state by grinding at room temperature, which also resulted in good yields and high purity . These methods highlight the versatility and efficiency of synthesizing the triazolonaphthyridine core, which could be further modified to introduce the trifluoromethyl groups at the 2,4-positions.
Molecular Structure Analysis
The molecular structure of triazolonaphthyridine derivatives is confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, IR, mass spectra, and elemental analysis . X-ray crystallography has also been used to confirm the structure of related compounds, providing detailed insights into the molecular geometry and confirming the presence of the triazolo and naphthyridine moieties .
Chemical Reactions Analysis
The triazolonaphthyridine core can undergo further chemical reactions to introduce additional functional groups or to form new derivatives. For instance, the synthesis of bis(triazolothiadiazole) derivatives has been achieved by reacting amino-triazole precursors with carboxylic acids, indicating the reactivity of the triazole ring towards electrophilic substitution . Similarly, selective oxidation reactions have been employed to synthesize azo- and azoxyfurazan derivatives starting from triazolyl-oxadiazole amines . These reactions demonstrate the chemical versatility of the triazolonaphthyridine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolonaphthyridine derivatives are characterized using techniques such as differential scanning calorimetry (DSC) and single-crystal X-ray diffraction . These studies provide valuable information on the thermal stability, crystal density, and energetic properties of the compounds. The introduction of trifluoromethyl groups is likely to influence these properties, potentially enhancing the compound's utility in applications that require materials with high density and stability.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Potential
A significant body of research focuses on the analgesic and anti-inflammatory properties of 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine derivatives. For example, Di Braccio et al. (2014) synthesized a series of these derivatives and found them to exhibit remarkable anti-inflammatory properties in rats, with one compound achieving an 80% inhibition of oedema without gastrolesive effects (Di Braccio et al., 2014). Another study by Di Braccio et al. (2008) also reported good anti-inflammatory properties in similar compounds (Di Braccio et al., 2008).
Synthesis Techniques
Several studies have explored efficient synthesis techniques for these compounds. Mogilaiah et al. (2004) described a method using chloramine-T with microwave irradiation, resulting in high yields and purity (Mogilaiah et al., 2004). Another study by Mogilaiah et al. (2010) demonstrated the synthesis of these compounds using FeCl3.6H2O under microwave irradiation, again highlighting the efficiency and purity of the process (Mogilaiah et al., 2010).
Catalytic and Chemical Properties
The research by Liu et al. (2013) explored the use of a planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand, derived from a similar chemical structure, for catalyzing azide–alkyne cycloaddition reactions. This study highlighted the potential of these compounds in catalysis and organic synthesis (Liu et al., 2013).
Anticancer and Antibacterial Activities
Some studies have also explored the anticancer and antibacterial potential of related compounds. Dharavath and Boda (2019) synthesized new derivatives and evaluated their antibacterial activity, indicating potential in anti-infective chemotherapies (Dharavath & Boda, 2019). Another study by Ding and Li (2011) focused on the synthesis of derivatives with potential anticancer activities (Ding & Li, 2011).
Wirkmechanismus
Target of Action
Triazolo-naphthyridine derivatives have been studied for their anti-inflammatory properties .
Mode of Action
It’s worth noting that certain triazolo-naphthyridine derivatives have demonstrated anti-inflammatory effects by inhibiting the production of reactive oxygen species (ros) and myeloperoxidase release from human polymorphonuclear cells (pmns) .
Biochemical Pathways
Related compounds have been shown to inhibit the production of ros and myeloperoxidase, suggesting a potential impact on inflammatory pathways .
Result of Action
Related compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications .
Eigenschaften
IUPAC Name |
2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N5/c12-10(13,14)5-3-6(11(15,16)17)19-8-4(5)1-2-7-20-21-9(18)22(7)8/h1-3H,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNUTTDCJZDQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)


![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)
![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)




![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)